1-Methyl-5-(tributylstannyl)-1H-imidazole synthesis and characterization
1-Methyl-5-(tributylstannyl)-1H-imidazole synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-5-(tributylstannyl)-1H-imidazole
Introduction
1-Methyl-5-(tributylstannyl)-1H-imidazole is a key organometallic intermediate in organic synthesis. Its utility lies in its role as a building block in cross-coupling reactions, such as the Stille coupling, enabling the introduction of the 1-methylimidazol-5-yl moiety into complex molecules. This makes it a valuable reagent in the development of pharmaceuticals, drug candidates, and functional molecular materials.[1][2] This guide provides a comprehensive overview of its synthesis and detailed characterization data.
Compound Identification:
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Chemical Name: 1-Methyl-5-(tributylstannyl)-1H-imidazole
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CAS Number: 147716-03-8[3]
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Molecular Formula: C₁₆H₃₂N₂Sn[4]
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Molecular Weight: 371.15 g/mol [4]
Synthesis Protocol
The synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole is typically achieved via the deprotonation of 1-methylimidazole at the C5 position, followed by quenching the resulting lithiated intermediate with a tributyltin halide.
Experimental Protocol: Stannylation of 1-Methylimidazole
This protocol outlines a common laboratory-scale procedure for the synthesis.
Materials:
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1-Methylimidazole
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)
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Tributyltin chloride (Bu₃SnCl)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas supply
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Standard glassware for anhydrous reactions (oven-dried)
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
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Initial Solution: Under an inert atmosphere, add 1-methylimidazole (1.0 eq) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
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Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Workup and Quenching: Cool the reaction mixture to 0 °C with an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil by vacuum distillation to obtain 1-Methyl-5-(tributylstannyl)-1H-imidazole as a clear liquid.
Safety Note: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Caption: Synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole.
Characterization
The identity and purity of the synthesized product are confirmed using a combination of spectroscopic and physical methods.
Characterization Workflow Protocol
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Physicochemical Analysis: Measure the boiling point under vacuum, density, and refractive index. These physical constants serve as preliminary indicators of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The proton NMR spectrum is used to confirm the presence of the methyl and tributyl groups and the protons on the imidazole ring, and their respective integrations.
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¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule.
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Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and isotopic distribution pattern, which is characteristic of the presence of a tin atom.
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Infrared (IR) Spectroscopy: Use neat liquid on a salt plate or as a thin film to obtain the IR spectrum. This helps identify characteristic functional group vibrations.
Caption: Experimental workflow for product purification and characterization.
Data Presentation
The following tables summarize the key quantitative data for 1-Methyl-5-(tributylstannyl)-1H-imidazole.
Table 1: Physicochemical Properties
| Property | Value | References |
| Appearance | Liquid | [3] |
| Purity | ≥90-95% | [2][3] |
| Boiling Point | 160-164 °C at 2 mmHg | [3][5] |
| Density | 1.220 g/mL at 25 °C | [3][5] |
| Refractive Index (n₂₀/D) | 1.510 | [3][5] |
| Solubility | Sparingly soluble in water | [2] |
Table 2: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 300 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | References |
| 7.61 | Singlet | 1H | Imidazole C2-H | [5] |
| 7.02 | Singlet | 1H | Imidazole C4-H | [5] |
| 3.67 | Singlet | 3H | N-CH₃ | [5] |
| 1.48-1.56 | Multiplet | 6H | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | [5] |
| 1.29-1.37 | Multiplet | 6H | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | [5] |
| 1.09 | Triplet (J = 8.4 Hz) | 6H | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | [5] |
| 0.89 | Triplet (J = 7.2 Hz) | 9H | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | [5] |
Table 3: Expected ¹³C NMR Chemical Shift Ranges
No experimental data is readily available in the searched literature. The expected shifts are based on data for 1-methylimidazole and related organotin compounds.[6][7]
| Assignment | Expected Chemical Shift (δ ppm) | Notes |
| Imidazole C5-Sn | 145 - 155 | Deshielded due to direct attachment to tin. |
| Imidazole C2 | 137 - 142 | |
| Imidazole C4 | 128 - 132 | |
| N-CH₃ | 32 - 35 | |
| Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | 29 - 31 | |
| Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | 27 - 29 | |
| Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | 13 - 15 | |
| Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | 9 - 11 |
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Methyl-5-(tri-n-butylstannyl)imidazole, 90+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-甲基-5-(三丁基锡基)咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 1-Methyl-5-(tributylstannyl)-1H-imidazole, CAS No. 147716-03-8 - iChemical [ichemical.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
